molecular formula C17H17Cl2N3 B2783666 5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 924828-46-6

5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Katalognummer: B2783666
CAS-Nummer: 924828-46-6
Molekulargewicht: 334.24
InChI-Schlüssel: OIRVNBBYFSWXHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at position 5, a chlorine atom at position 7, a 4-chlorophenyl substituent at position 3, and a methyl group at position 2 (Figure 1). This scaffold is notable for its structural versatility, enabling interactions with biological targets such as kinases and metalloproteinases. Modifications to substituents significantly influence pharmacological properties, including solubility, bioavailability, and target affinity .

Eigenschaften

IUPAC Name

5-tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3/c1-10-15(11-5-7-12(18)8-6-11)16-20-13(17(2,3)4)9-14(19)22(16)21-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRVNBBYFSWXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate is then subjected to cyclization with a suitable dicarbonyl compound, often under reflux conditions in the presence of a catalyst such as acetic acid or a Lewis acid.

    Introduction of substituents: The tert-butyl, chloro, and methyl groups are introduced through various substitution reactions, often involving halogenation and alkylation steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental

Biologische Aktivität

5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, characterized by its complex structure and diverse biological activities. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is C17H17Cl2N3C_{17}H_{17}Cl_2N_3, with a molecular weight of 334.2 g/mol. The compound features a tert-butyl group, a chlorophenyl moiety, and a chloro substituent which contribute to its reactivity and biological interactions .

PropertyValue
Molecular FormulaC₁₇H₁₇Cl₂N₃
Molecular Weight334.2 g/mol
CAS Number924828-46-6

Synthesis

The synthesis of 5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core : Achieved through cyclization reactions involving appropriate hydrazines and β-diketones.
  • Introduction of Functional Groups : Alkylation with tert-butyl bromide under basic conditions to introduce the tert-butyl group.
  • Chlorination : Selective chlorination at the 7-position to yield the final product.

These synthetic routes allow for modifications that can enhance biological activity and target specificity .

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of key signaling pathways such as those involving Akt and Nrf2, which are crucial for cell survival and proliferation .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) analysis suggests that the presence of halogen substituents enhances antimicrobial efficacy .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects through modulation of oxidative stress pathways. The compound demonstrated an ability to reduce reactive oxygen species (ROS) levels in neuronal models subjected to oxidative stress conditions, indicating its potential as an antioxidant agent .

Study on Anticancer Activity

In a comparative study involving various pyrazolo[1,5-a]pyrimidine derivatives, 5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine was found to inhibit tumor growth in xenograft models significantly. The study highlighted its ability to induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Neuroprotective Study

Another investigation focused on the neuroprotective capabilities of this compound in models of ischemia-reperfusion injury. Results indicated that treatment with the compound significantly improved neuronal survival rates and reduced markers of oxidative damage compared to untreated controls.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action
Research has demonstrated that this compound exhibits potent anticancer properties. It acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical targets in cancer therapy. The inhibitory concentration (IC50) values for these targets range from 0.3 to 24 µM, indicating its effectiveness against various cancer cell lines, including MCF-7 breast cancer cells .

Case Studies
In vitro studies have shown that the compound induces apoptosis in cancer cells, inhibits cell migration, and causes cell cycle arrest, leading to DNA fragmentation. For instance, one study reported that the compound significantly inhibited tumor growth in MCF-7 models and enhanced apoptosis compared to control treatments . These findings suggest that this pyrazolo[1,5-a]pyrimidine derivative could serve as a lead compound for developing new anticancer therapies.

Antiparasitic Activity

Biological Activity
The phenylpyrazolo[3,4-d]pyrimidine scaffold has been associated with various biological activities, including antiparasitic effects. Compounds within this class have demonstrated efficacy against protozoan parasites, making them potential candidates for treating diseases such as malaria and leishmaniasis .

Summary of Findings

The following table summarizes the key applications and findings related to 5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine:

Application Mechanism/Effect IC50 Range (µM) Model/Study Reference
AnticancerDual inhibition of EGFR and VEGFR2; induces apoptosis0.3 - 24MCF-7 cell line studies
Neuroinflammation ImagingPotential radioligand for PET imagingNot specifiedRelated pyrazolo derivatives
AntiparasiticEfficacy against protozoan parasitesNot specifiedPhenylpyrazolo studies

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound 5-tert-butyl, 7-Cl, 3-(4-ClPh), 2-Me ~359.9 High lipophilicity due to tert-butyl; moderate solubility in organic solvents
7-Chloro-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (5f) 5-(4-ClPh), 7-Cl 259.44 ([M+H]+) Lower molecular weight; synthesized via POCl3-mediated chlorination
3-(2,4-Dichlorophenyl)-5-(4-FPh)-7-CF3-2-Me-pyrazolo[1,5-a]pyrimidine 3-(2,4-Cl2Ph), 5-(4-FPh), 7-CF3 464.2 Enhanced electron-withdrawing effects (CF3); crystallographic stability confirmed by X-ray
7-(4-ClPh)-2-(PhNH)pyrazolo[1,5-a]pyrimidine (Compound 9) 7-(4-ClPh), 2-(PhNH) IC50 = 63.2 µM (MCF-7) Moderate antitumor activity; outperforms doxorubicin in specific cell lines
5-tert-butyl-3-(4-ClPh)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine 5-tert-butyl, 3-(4-ClPh), 7-NH-C5H9 425.9 Improved pharmacokinetics via cyclopentylamine substitution

Spectroscopic and Analytical Data

  • Optical Properties : Trifluoromethylated derivatives () exhibit redshifted UV-Vis absorption due to electron-withdrawing effects, which may differ in the target compound’s chloro/tert-butyl system .

Q & A

Q. Advanced Research Focus

  • Substituent effects :
    • The 4-chlorophenyl group enhances π-π stacking with biological targets, while tert-butyl improves lipophilicity .
    • Chlorine at position 7 increases electrophilicity, facilitating nucleophilic substitutions .
  • Conformational rigidity : Planar pyrazolo[1,5-a]pyrimidine scaffolds stabilize interactions with enzymes (e.g., kinases) .

Q. Data Contradiction Analysis :

  • Substituent positioning (e.g., para vs. meta chlorophenyl) may lead to conflicting bioactivity results. Use computational docking to rationalize .

How can low yields in multi-step syntheses be addressed?

Q. Advanced Research Focus

  • Optimization strategies :
    • Microwave-assisted synthesis reduces reaction times (e.g., 2 hours vs. 16 hours) .
    • Catalytic additives (e.g., K2CO3 in acetonitrile) improve coupling efficiency in N-alkylation steps .
  • Troubleshooting :
    • Low yields (e.g., 29% in amide coupling) may stem from steric hindrance. Switch to bulkier base (e.g., DBU) or elevated temperatures .

What methodologies resolve contradictions in spectral or crystallographic data?

Q. Advanced Research Focus

  • Conflicting NMR assignments : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of protons, especially in regioselective bromination products .
  • Crystallographic anomalies : Compare bond lengths (e.g., C–N bonds in pyrimidine rings) with density functional theory (DFT) calculations to identify delocalization effects .

Example : Inconsistent melting points (e.g., 221–223°C vs. literature) may indicate polymorphic forms. Perform differential scanning calorimetry (DSC) .

How is the compound’s biological activity assessed in preclinical studies?

Q. Advanced Research Focus

  • In vitro assays :
    • Anticancer: MTT assays using cell lines (e.g., HeLa) to measure IC50 values .
    • Kinase inhibition: Radioligand binding assays for selectivity profiling (e.g., KDR kinase) .
  • Structure-activity relationship (SAR) : Modify the 7-chloro or tert-butyl groups to assess impact on potency .

Q. Advanced Research Focus

  • Solvent selection : Replace chloroform (toxic) with ethyl acetate or cyclopentyl methyl ether (CPME) for greener processes .
  • Crystallization control : Use seed crystals to avoid amorphous byproducts during scale-up .
  • Quality control : Implement inline PAT (process analytical technology) for real-time monitoring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.